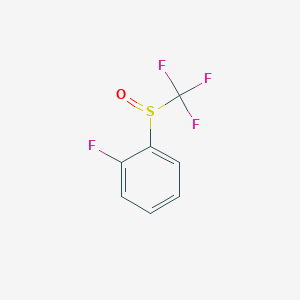

1-Fluoro-2-trifluoromethanesulfinylbenzene

Description

Contextualization within the Landscape of Organofluorine and Organosulfur Compounds

Organofluorine chemistry focuses on compounds containing a carbon-fluorine bond, which is the strongest single bond in organic chemistry. This bond strength imparts high thermal and metabolic stability to molecules. The high electronegativity of fluorine also significantly alters the electronic properties, lipophilicity, and bioavailability of organic compounds, making fluorine incorporation a key strategy in drug design.

Organosulfur compounds, which contain carbon-sulfur bonds, are ubiquitous in nature and synthetic chemistry. rsc.org Sulfur's ability to exist in various oxidation states (e.g., sulfide (B99878), sulfoxide (B87167), sulfone) allows for a wide range of chemical transformations and functional group manipulations. beilstein-journals.org Organosulfur compounds are integral to many biological processes and are found in essential amino acids like cysteine and methionine. rsc.org

1-Fluoro-2-trifluoromethanesulfinylbenzene is a hybrid molecule that embodies characteristics of both these domains. The aryl fluorine atom and the trifluoromethyl group introduce properties typical of organofluorine compounds, while the sulfinyl group provides a reactive center with stereogenic potential, characteristic of organosulfur chemistry.

Significance of Fluorinated Aryl Sulfoxides in Contemporary Synthetic Design

Fluorinated aryl sulfoxides, the class of compounds to which this compound belongs, are of considerable importance in modern synthetic chemistry. The trifluoromethanesulfinyl (triflinyl) group is a powerful electron-withdrawing group, even more so than the trifluoromethyl group, which can significantly influence the reactivity of the aromatic ring. rsc.org This property is quantified by Hammett substituent constants, which measure the electronic effect of substituents on a benzene (B151609) ring. rsc.orglibretexts.org

| Substituent Group | σm (meta) | σp (para) |

|---|---|---|

| -CF3 | 0.43 | 0.54 |

| -SCF3 | 0.40 | 0.50 |

| -SOCF3 | 0.63 | 0.69 |

| -SO2CF3 | 0.79 | 0.93 |

The high lipophilicity conferred by fluorinated groups is another crucial feature, enhancing the ability of molecules to cross biological membranes, a desirable trait for pharmaceuticals and agrochemicals. nih.gov Aryl trifluoromethyl sulfoxides serve as versatile intermediates. The sulfoxide group can act as a directing group in ortho-metalation and C-H activation reactions, allowing for further functionalization of the aromatic ring. researchgate.net Furthermore, aryl fluoroalkyl sulfoxides have demonstrated significant optical stability, making them valuable as chiral auxiliaries or ligands in asymmetric synthesis. researchgate.net They can also undergo sigmatropic rearrangements to form ortho-thioethers, providing a pathway to complex molecular scaffolds. beilstein-journals.orgnih.gov

Historical Evolution of Research on Related Molecular Architectures and Trifluoromethyl-Substituted Compounds

The field of organofluorine chemistry began in the 19th century, but it was not until the mid-20th century, spurred by research during the Manhattan Project, that it gained significant momentum. This led to the development of a wide array of fluorinated materials, including polymers like Teflon, as well as new pharmaceuticals and agrochemicals.

The introduction of the trifluoromethyl (-CF3) group into organic molecules has been a particularly fruitful area of research. Early methods for trifluoromethylation were often harsh, but the development of milder and more selective reagents has greatly expanded the synthetic utility of this functional group. Compounds containing the trifluoromethyl group are now common in pharmaceuticals, including well-known drugs like fluoxetine (B1211875) (Prozac).

Research into aryl trifluoromethyl sulfoxides has evolved from the broader study of sulfoxide chemistry and trifluoromethylthiolation. The synthesis of these compounds can be challenging, often requiring multi-step procedures, such as the oxidation of the corresponding trifluoromethyl sulfides. rsc.org Recent advancements have focused on developing more direct and efficient one-pot syntheses. rsc.org The unique reactivity of these compounds, such as their participation in sigmatropic rearrangements, continues to be an active area of investigation. nih.gov

Scope and Research Trajectories Pertaining to this compound

Specific research on this compound is situated within the broader effort to synthesize and utilize novel fluorinated building blocks for organic synthesis. The combination of the ortho-fluoro and trifluoromethanesulfinyl groups on an aromatic ring presents both synthetic challenges and opportunities.

| Property | Value |

|---|---|

| CAS Number | 350985-42-1 |

| Molecular Formula | C7H4F4OS |

| Molecular Weight | 212.16 g/mol |

Current research trajectories likely focus on:

Development of Synthetic Methodologies: Exploring efficient and regioselective methods for the synthesis of this compound and related ortho-functionalized aryl trifluoromethyl sulfoxides. This could involve direct C-H functionalization or novel approaches to introduce the trifluoromethanesulfinyl group.

Investigation of Reactivity: Studying the unique reactivity of this compound, particularly how the interplay between the fluoro and trifluoromethanesulfinyl groups influences reactions such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and transformations involving the sulfoxide moiety.

Application as a Synthetic Building Block: Utilizing this compound as a precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The compound serves as a scaffold to introduce the valuable 2-fluorophenyltrifluoromethanesulfinyl pharmacophore into drug candidates.

Radiolabeling for PET Imaging: Given the interest in ¹⁸F-labeled aryl trifluoromethyl sulfoxides for Positron Emission Tomography (PET), this compound could be a target for developing new radiotracers. researchgate.net

The continued exploration of molecules like this compound is expected to yield novel synthetic tools and contribute to the design of next-generation functional materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4OS/c8-5-3-1-2-4-6(5)13(12)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKUQWGUYALJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Fluoro 2 Trifluoromethanesulfinylbenzene

Precursors and Strategic Pathways to Fluoroaryl Sulfoxides

The synthesis of fluoroaryl sulfoxides like 1-Fluoro-2-trifluoromethanesulfinylbenzene fundamentally relies on the availability of suitably substituted fluorinated aromatic precursors. The strategic selection of the starting material is dictated by the chosen synthetic route, which can be broadly categorized into direct trifluoromethanesulfinylation or oxidation of a thioether.

For direct trifluoromethanesulfinylation, the primary precursor is typically 1-fluorobenzene. This pathway involves the direct introduction of the -S(O)CF3 group onto the fluorobenzene (B45895) ring. The success of this approach hinges on the reactivity of the fluorinated ring and the nature of the trifluoromethanesulfinylating agent.

Alternatively, the more established route involves the oxidation of a thioether precursor, namely 1-fluoro-2-(trifluoromethylthio)benzene. This thioether is itself synthesized from precursors such as 1-fluoro-2-iodobenzene (B1346556) or 1-fluoro-2-bromobenzene through trifluoromethylthiolation reactions. This multi-step approach offers a reliable pathway to the target sulfoxide (B87167).

Direct Trifluoromethanesulfinylation of Fluorinated Aromatic Substrates

The direct introduction of a trifluoromethanesulfinyl group onto a fluorinated aromatic substrate represents a more atom-economical approach to this compound. This can be achieved through either electrophilic or nucleophilic substitution reactions.

Electrophilic Trifluoromethanesulfinylation Protocols

Electrophilic trifluoromethanesulfinylation involves the reaction of an electron-rich fluorinated aromatic compound with an electrophilic source of the trifluoromethanesulfinyl group. While specific reagents for the direct electrophilic trifluoromethanesulfinylation of 1-fluorobenzene are not extensively documented, the strategy would conceptually involve the generation of a reactive "CF3SO+" equivalent. The challenge lies in the development of stable and effective electrophilic trifluoromethanesulfinylating agents.

Nucleophilic Trifluoromethanesulfinylation Approaches

Nucleophilic trifluoromethanesulfinylation provides an alternative pathway, particularly for substrates bearing a suitable leaving group at the ortho position to the fluorine atom, such as 1-fluoro-2-iodobenzene or 1-fluoro-2-bromobenzene. This approach would involve the reaction of the halo-fluorobenzene with a nucleophilic trifluoromethanesulfinylating agent. Sources of the trifluoromethanesulfinate anion (CF3SO2-) could potentially be employed, followed by a reduction step to achieve the sulfoxide oxidation state. However, the direct nucleophilic substitution with a trifluoromethanesulfinyl anion to form the sulfoxide directly is less common.

Oxidation of 1-Fluoro-2-trifluoromethylsulfanylbenzene (Thioether Precursors)

The oxidation of the corresponding thioether, 1-fluoro-2-trifluoromethylsulfanylbenzene, is a widely recognized and effective method for the preparation of this compound. This approach benefits from the availability of various selective oxidation reagents and the possibility of one-pot procedures.

Selective Oxidation Reagents and Conditions

A key challenge in the oxidation of trifluoromethyl thioethers to sulfoxides is preventing over-oxidation to the corresponding sulfone. Several reagents and conditions have been developed to achieve high selectivity. A particularly effective method involves the use of hydrogen peroxide (H2O2) in trifluoroacetic acid (TFA). rsc.orgnih.gov This system acts as an activating solvent that enables non-catalyzed oxidation while increasing the selectivity for sulfoxide formation. rsc.orgnih.gov The trifluoroacetic acid enhances the electrophilic character of the oxidant, and further oxidation of the sulfoxide group is hindered. rsc.orgnih.gov

Table 1: Selective Oxidation of Aryl Trifluoromethyl Sulfides

| Oxidant System | Solvent | Temperature | Selectivity (Sulfoxide:Sulfone) | Reference |

| 30% H2O2 (1.2 equiv.) | TFA | 0 °C to rt | High (minimal sulfone) | rsc.orgnih.gov |

One-Pot Synthetic Procedures

To improve efficiency and reduce the need for isolation of intermediates, one-pot procedures combining the synthesis of the thioether precursor and its subsequent oxidation have been developed. A notable one-pot process involves the trifluoromethylthiolation of an arene followed by oxidation of the resulting aryl trifluoromethyl sulfide (B99878). rsc.orgnih.gov For the synthesis of this compound, this would entail the reaction of a suitable 1-fluorobenzene precursor to introduce the trifluoromethylthio group, followed by in-situ oxidation with hydrogen peroxide. This streamlined approach offers superior yields compared to a two-step process. rsc.orgnih.gov

Table 2: One-Pot Synthesis of Aryl Trifluoromethyl Sulfoxides

| Thiolation Reagent | Arene Substrate | Oxidation System | Overall Yield | Reference |

| p-ClPhNHSCF3 | Activated/Deactivated Arenes | 30% H2O2 in TFA | Good to Excellent | rsc.orgnih.gov |

Fluorination Strategies Applied to Aryl Trifluoromethanesulfinyl Derivatives

Fluorination of pre-existing aryl trifluoromethanesulfinyl compounds represents a direct approach to this compound. This can be achieved through either electrophilic or nucleophilic fluorination pathways.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "F+". In the context of synthesizing this compound, this would typically involve the direct fluorination of phenyl trifluoromethyl sulfoxide. The regioselectivity of this reaction is governed by the directing effects of the trifluoromethanesulfinyl group. The trifluoromethanesulfinyl group is a deactivating group and a meta-director for electrophilic aromatic substitution due to its strong electron-withdrawing nature. libretexts.orgyoutube.com Therefore, direct electrophilic fluorination of phenyl trifluoromethyl sulfoxide would be expected to yield primarily the meta-fluoro-substituted product, with the desired ortho-isomer being a minor product.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. epfl.ch The choice of reagent and reaction conditions can influence the yield and selectivity of the fluorination process.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Acetonitrile, room temperature to reflux |

Given the meta-directing nature of the trifluoromethanesulfinyl group, achieving high ortho-selectivity through electrophilic fluorination is challenging.

Nucleophilic aromatic substitution (SNAr) offers an alternative route, typically involving the displacement of a leaving group from an activated aromatic ring by a fluoride (B91410) ion. For the synthesis of this compound, a plausible precursor would be a 2-halophenyl trifluoromethyl sulfoxide (e.g., 2-chloro- or 2-bromophenyl trifluoromethyl sulfoxide). The trifluoromethanesulfinyl group, being strongly electron-withdrawing, would activate the ring towards nucleophilic attack, particularly at the ortho and para positions.

However, the success of this approach depends on the ability of the trifluoromethanesulfinyl group to sufficiently activate the ring for fluoride displacement of a halide. Anhydrous fluoride sources, such as potassium fluoride in the presence of a phase-transfer catalyst or tetrabutylammonium (B224687) fluoride (TBAF), are commonly employed. csbsju.edu

Transition-Metal-Catalyzed Approaches to Fluorinated Aryl Sulfoxides

Transition-metal-catalyzed reactions provide powerful and versatile methods for the formation of carbon-fluorine and carbon-sulfur bonds, offering alternative pathways to this compound. nih.govnih.govrsc.orgresearchgate.netdocumentsdelivered.com

A key strategy involves the formation of the C-S bond through cross-coupling reactions. This can be achieved by coupling a 2-fluoroaryl halide (e.g., 1-bromo-2-fluorobenzene (B92463) or 1-chloro-2-fluorobenzene) with a trifluoromethanethiolate source. Subsequent oxidation of the resulting 1-fluoro-2-(trifluoromethylthio)benzene would yield the desired sulfoxide.

Table 2: Transition-Metal-Catalyzed C-S Coupling Reactions

| Catalyst System | Aryl Halide | Sulfur Source | Key Features |

|---|---|---|---|

| Palladium-based catalysts (e.g., Pd(dba)2 with a phosphine (B1218219) ligand) | 2-Fluoroaryl iodide or bromide | Trifluoromethanethiolate salts (e.g., AgSCF3, CuSCF3) | Good functional group tolerance, but can be sensitive to ligand choice. |

The subsequent oxidation of the sulfide to the sulfoxide is a critical step. Reagents such as hydrogen peroxide in trifluoroacetic acid have been shown to be effective for the selective oxidation of aryl trifluoromethyl sulfides to the corresponding sulfoxides, minimizing over-oxidation to the sulfone. rsc.orgresearchgate.netrsc.org

Direct C-H functionalization of fluorobenzene with a trifluoromethanesulfinylating agent is an attractive, atom-economical approach. However, controlling the regioselectivity of such a reaction is a significant challenge. The fluorine atom is an ortho-, para-director in electrophilic aromatic substitution. wikipedia.orgpearson.com Therefore, a direct electrophilic trifluoromethylsulfinylation of fluorobenzene would be expected to yield a mixture of ortho and para isomers.

Alternatively, directed C-H functionalization strategies can be employed. For instance, a directing group can be installed on the fluorobenzene ring to guide the trifluoromethanesulfinylation to the ortho position. After the C-S bond is formed, the directing group can be removed. Another approach is ortho-lithiation of fluorobenzene, followed by reaction with a trifluoromethanesulfinylating agent. thieme-connect.comepfl.chpsu.eduarkat-usa.org

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

The chemo-, regio-, and stereoselectivity are crucial considerations in the synthesis of this compound.

Chemoselectivity: In transition-metal-catalyzed cross-coupling reactions, the catalyst must selectively activate the C-X bond (where X is a halide) of the 2-fluoroaryl halide without reacting with the C-F bond. Similarly, during the oxidation of the sulfide to the sulfoxide, the reagents must be chosen to avoid over-oxidation to the sulfone and to be compatible with the fluoroaryl group.

Regioselectivity: The primary challenge in the synthesis of the target molecule is achieving the desired 1,2-substitution pattern.

In electrophilic fluorination of phenyl trifluoromethyl sulfoxide, the meta-directing effect of the sulfinyl group makes the synthesis of the ortho-isomer difficult.

In direct C-H functionalization of fluorobenzene, the ortho-, para-directing effect of the fluorine atom will lead to a mixture of isomers, requiring separation. wikipedia.orgpearson.com

Ortho-lithiation of fluorobenzene followed by quenching with a trifluoromethanesulfinyl electrophile offers a potentially highly regioselective route to the ortho-substituted product. thieme-connect.comepfl.chpsu.eduarkat-usa.org

Transition-metal-catalyzed cross-coupling of a 1,2-dihalosubstituted benzene (B151609) derivative provides excellent regiocontrol, as the positions of the substituents are pre-determined by the starting material.

Stereoselectivity: The sulfur atom in this compound is a stereocenter. The synthetic methods described generally produce a racemic mixture of the (R)- and (S)-enantiomers. Enantioselective synthesis would require the use of chiral reagents or catalysts, for example, in an asymmetric oxidation of the corresponding sulfide.

Emerging Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for organofluorine compounds, including this compound. The principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. The application of these principles to the synthesis of the target compound focuses on several key areas: the use of safer reagents and solvents, energy efficiency, catalysis, and the reduction of waste.

A promising green approach to synthesizing aryl trifluoromethyl sulfoxides involves a one-pot trifluoromethylthiolation of an aryl precursor followed by a selective oxidation. This methodology aligns with green chemistry principles by reducing the number of separate operational steps, which in turn saves energy and materials. For instance, the oxidation of the intermediate aryl trifluoromethyl sulfide can be achieved using hydrogen peroxide, a greener oxidizing agent whose primary byproduct is water. rsc.org The use of trifluoroacetic acid as a solvent and activator in this step enhances the electrophilicity of the oxidant, allowing for high selectivity to the sulfoxide under metal-free conditions. rsc.orgnih.gov

Another innovative strategy involves the use of novel electrophilic trifluoromethylsulfinylating reagents, such as N-hydroxyphthalimide-O-trifluoromethanesulfinate. This reagent allows for the direct introduction of the trifluoromethylsulfinyl group under remarkably mild, room temperature conditions without the need for transition metals or photoredox catalysts. nih.gov A significant green advantage of this method is the potential for sustainability through the recycling of the N-hydroxyphthalimide byproduct, which can be recovered in high yield and reused. nih.gov

The exploration of alternative energy sources is another cornerstone of green synthetic chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and reduced byproduct formation in shorter timeframes compared to conventional heating methods. ijacskros.comthieme-connect.com While the energy efficiency of microwave heating can be complex and dependent on scale and reaction time, for many organic transformations, it offers significant energy savings, largely connected to the drastic reduction in reaction time from hours to minutes. nih.govacs.orgresearchgate.net The application of microwave irradiation to the synthesis of organosulfur and organofluorine compounds is a promising area for developing more energy-efficient routes to this compound. thieme-connect.com

Photocatalysis, particularly using visible light, represents a frontier in green synthesis. This approach utilizes light as a clean and abundant energy source to drive chemical reactions, often under mild conditions. bohrium.com Photocatalytic methods are being developed for the formation of C-S bonds and could be adapted for the synthesis of aryl sulfoxides. researchgate.netresearchgate.net For example, a photocatalytic three-component coupling of aryl radicals, a sulfur dioxide surrogate, and an amine can produce arylsulfonamides, and similar radical-based strategies could be envisioned for sulfoxide synthesis. researchgate.net The use of heterogeneous photocatalysts is particularly attractive as they can be easily separated and recycled. researchgate.net

To quantify the "greenness" of these emerging synthetic routes, various metrics have been developed. The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are widely used to assess the amount of waste generated relative to the desired product. nih.govacsgcipr.orgsheldon.nl A lower E-Factor and PMI indicate a more sustainable process. nih.govacsgcipr.org For example, a synthesis that minimizes solvent use and avoids stoichiometric reagents in favor of catalysts will generally have a more favorable E-Factor. libretexts.orgyoutube.com

The principle of design for degradation is also a critical consideration in green chemistry, aiming to create products that break down into innocuous substances at the end of their lifecycle. wordpress.com While organofluorine compounds are known for their stability, research into the biodegradation of these molecules is ongoing. mdpi.comacs.orgnih.govresearchgate.net Understanding the metabolic pathways can inform the design of molecules like this compound to be more susceptible to environmental degradation without compromising their desired function. mdpi.comacs.org This may involve incorporating functionalities that provide a point of attack for microbial enzymes. mdpi.com

The following table summarizes how different synthetic strategies for analogous compounds align with key green chemistry principles, which could be applied to the synthesis of this compound.

| Synthetic Strategy | Key Green Chemistry Principles Applied | Potential Advantages | Research Findings/Examples (for analogous compounds) |

|---|---|---|---|

| One-pot Thiolation/Oxidation | - Safer Solvents and Auxiliaries

| - Use of H₂O₂ (a green oxidant).

| Selective oxidation of aryl trifluoromethyl sulfides to sulfoxides using 30% H₂O₂ in trifluoroacetic acid. rsc.org |

| Electrophilic Trifluoromethylsulfinylation | - Safer Solvents and Auxiliaries

| - Room temperature reaction.

| Direct trifluoromethylsulfinylation of arenes using N-hydroxyphthalimide-O-trifluoromethanesulfinate. nih.gov |

| Microwave-Assisted Synthesis | - Design for Energy Efficiency | - Drastically reduced reaction times.

| Applied to various organosulfur and organofluorine compound syntheses, reducing reaction times from hours to minutes. thieme-connect.com |

| Visible-Light Photocatalysis | - Design for Energy Efficiency

| - Uses light as a clean energy source.

| Photocatalytic methods for C-S bond formation and synthesis of related sulfur compounds are emerging. researchgate.netresearchgate.net |

Reactivity Profile and Mechanistic Investigations of 1 Fluoro 2 Trifluoromethanesulfinylbenzene

Transformations Involving the Sulfur Center of the Trifluoromethanesulfinyl Group

The sulfur atom in the trifluoromethanesulfinyl group is a key site of reactivity, susceptible to oxidation, reduction, and other transformations.

Oxidation Reactions to Corresponding Sulfones

The oxidation of aryl trifluoromethyl sulfoxides to their corresponding sulfones is a common and important transformation. researchgate.net The trifluoromethanesulfinyl group in 1-fluoro-2-trifluoromethanesulfinylbenzene can be readily oxidized to the corresponding trifluoromethylsulfonyl group. This conversion is significant as the resulting sulfone, 1-fluoro-2-(trifluoromethylsulfonyl)benzene, possesses a highly electron-withdrawing substituent, which profoundly influences the reactivity of the aromatic ring.

A variety of oxidizing agents have been employed for the oxidation of sulfides to sulfones. jchemrev.com Hydrogen peroxide is a frequently used oxidant for this purpose. rsc.orgorganic-chemistry.org For instance, the oxidation of aryl trifluoromethyl sulfides to sulfoxides has been achieved with high selectivity using 30% hydrogen peroxide in trifluoroacetic acid, which activates the hydrogen peroxide and prevents over-oxidation to the sulfone. rsc.org However, under different conditions, further oxidation to the sulfone is readily achievable. jchemrev.comorganic-chemistry.org

The general protocol for the oxidation of aryl sulfoxides to sulfones often involves stronger oxidizing agents or more forcing conditions than those used for the sulfide (B99878) to sulfoxide (B87167) conversion.

Table 1: Oxidation of Related Aryl Trifluoromethyl Sulfides

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Aryl trifluoromethyl sulfide | 30% H₂O₂ in TFA | Aryl trifluoromethyl sulfoxide | rsc.org |

| Sulfide | Tantalum carbide catalyst, 30% H₂O₂ | Sulfoxide | organic-chemistry.org |

| Sulfide | Niobium carbide catalyst, 30% H₂O₂ | Sulfone | organic-chemistry.org |

Reduction Pathways

The reduction of the trifluoromethanesulfinyl group offers a pathway to other sulfur-containing functional groups. While the direct reduction of this compound is not extensively detailed in the provided search results, general methodologies for the reduction of sulfoxides can be considered. The deoxygenative reduction of trifluoromethanesulfonyl-based reagents, such as CF₃SO₂Cl, to generate trifluoromethylthiolated compounds (ArSCF₃) is a known process. researchgate.net This suggests that the sulfinyl group (-S(O)CF₃) could potentially be reduced back to the corresponding sulfide (-SCF₃). Reagents that promote the deoxygenation of sulfoxides could be applicable in this context. organic-chemistry.org

Ligand Exchange and Derivatization at Sulfur

The sulfur center of the trifluoromethanesulfinyl group can also be a site for ligand exchange and derivatization. Aryl trifluoromethyl sulfoxides are key intermediates in the synthesis of trifluoromethyl-containing sulfoximines. researchgate.net These transformations typically involve reactions at the sulfur atom, leading to the formation of new sulfur-nitrogen bonds. While specific examples involving this compound are not detailed, the general reactivity pattern of aryl trifluoromethyl sulfoxides suggests its potential as a precursor for such derivatives.

Reactivity at the Aromatic Ring and the Fluorine Atom

The electronic properties of the trifluoromethanesulfinyl and fluoro substituents govern the reactivity of the aromatic ring toward both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. nih.govyoutube.com The trifluoromethanesulfinyl group is strongly electron-withdrawing, which, in combination with the fluorine atom, activates the aromatic ring of this compound for SNAr reactions.

In SNAr reactions of fluoroarenes, the fluorine atom typically acts as the leaving group. stackexchange.com The rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. stackexchange.com The trifluoromethanesulfinyl group at the ortho position is expected to provide significant stabilization for the negative charge that develops in the aromatic ring during nucleophilic attack. This makes the fluorine atom highly susceptible to displacement by a variety of nucleophiles. researchgate.net The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, followed by the departure of the fluoride (B91410) ion to restore aromaticity. youtube.comstackexchange.com

Table 2: General Reactivity in Nucleophilic Aromatic Substitution

| Substrate Feature | Influence on SNAr | Rationale | Reference |

|---|---|---|---|

| Electron-withdrawing group (e.g., -S(O)CF₃) | Activates the ring | Stabilizes the negatively charged Meisenheimer intermediate | stackexchange.com |

| Fluorine as leaving group | Good leaving group in SNAr | High electronegativity stabilizes the transition state leading to the Meisenheimer complex | stackexchange.com |

Electrophilic Aromatic Substitution (SEAr) Patterns

In electrophilic aromatic substitution (SEAr), the trifluoromethanesulfinyl group acts as a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. youtube.comyoutube.com The fluorine atom, while also deactivating due to its inductive effect, is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.orgresearchgate.net

Ortho-Directed Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org In this reaction, a directed metalation group (DMG) interacts with an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho-position, forming an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups.

The fluorine atom can act as a moderate directing group in these reactions. organic-chemistry.orgresearchgate.net In the case of this compound, both the fluorine and the trifluoromethanesulfinyl groups can potentially direct the metalation. The trifluoromethanesulfinyl group is a potent electron-withdrawing group, which increases the acidity of the aromatic protons, particularly at the ortho-positions. This electronic effect, combined with the coordinating ability of the sulfoxide oxygen, makes the trifluoromethanesulfinyl group a strong director for ortho-metalation.

Competition experiments have shown that fluorine is a potent directing group for metalation. researchgate.net The reaction of an arene bearing a DMG with an alkyllithium compound leads to an ortho-metalated intermediate that can subsequently react with various electrophiles. organic-chemistry.org The DMG can often be converted to a different functional group or removed if desired. organic-chemistry.org

The general mechanism involves the coordination of the Lewis acidic lithium atom to the Lewis basic heteroatom of the DMG. wikipedia.org This complexation brings the alkyllithium base into proximity with the ortho-proton, facilitating its abstraction and the formation of the aryllithium species. wikipedia.org The regioselectivity of the subsequent functionalization is then dictated by the position of the lithium atom.

Dearomatization Processes Initiated by the Sulfoxide Group

Aryl sulfoxides, including this compound, can undergo dearomatization reactions initiated by the activation of the sulfoxide group. nih.govrsc.org This process typically involves the reaction of the sulfoxide with an electrophilic activator, such as trifluoroacetic anhydride (B1165640) (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O), to form a highly electrophilic sulfur(IV) species. nih.govrsc.org This activated species can then be trapped by a nucleophile, leading to a dearomatized intermediate. nih.govrsc.org

For example, the reaction of aryl sulfoxides with difluoroenol silyl (B83357) ether (DFESE) can lead to either mono- or di-difluoroalkylated dearomatized products, depending on the choice of activator. nih.govrsc.org When TFAA is used, a mono-difluoroalkylated intermediate is formed via a mdpi.commdpi.com-sigmatropic rearrangement, which can be trapped by external nucleophiles. nih.govrsc.org In contrast, using the more powerful activator Tf₂O enhances the electrophilicity of the dearomatized intermediate, allowing for the addition of a second DFESE molecule to yield dual-difluoroalkylated products. nih.govrsc.org

The plausible mechanism for this transformation begins with the activation of the aryl sulfoxide to generate a highly electrophilic S(IV) species. nih.gov This species is then trapped by the nucleophile (e.g., DFESE) to form a sulfonium (B1226848) enolate. nih.gov A subsequent mdpi.commdpi.com-rearrangement of this enolate affords an ortho-difluoroalkylated dearomatization S(IV) intermediate, which can undergo intramolecular addition to form a bicyclic intermediate. nih.gov The nature of the leaving group on this intermediate, dictated by the initial activator, determines its subsequent reactivity and the final product. nih.gov

These dearomatization strategies provide a powerful method for converting readily available two-dimensional arenes into valuable three-dimensional alicyclic structures. nih.gov

Rearrangement Reactions (e.g.,nih.govresearchgate.net-Sigmatropic Rearrangements)

Aryl sulfoxides are known to participate in sigmatropic rearrangements, which are valuable transformations in organic synthesis. beilstein-journals.orgwiley-vch.de One notable example is the mdpi.commdpi.com-sigmatropic rearrangement, which has been extensively studied for the ortho-C–H functionalization of aryl sulfoxides. beilstein-journals.orgresearchgate.net This process typically involves the activation of the sulfoxide, followed by the addition of a nucleophile to generate an intermediate that undergoes the rearrangement. beilstein-journals.org

Recently, a Ru(II)-catalyzed nih.govresearchgate.net-oxa sigmatropic rearrangement of arylthioacetates with diazonaphthoquinone has been developed to construct O-alkylated arylnaphthyl thioether derivatives. chemrxiv.org The proposed mechanism involves the formation of a Ru-based quinoid carbene species, which then reacts with the aryl thioacetate (B1230152) to generate a sulfur ylide. chemrxiv.org This ylide subsequently undergoes a concerted nih.govresearchgate.net-oxa sigmatropic rearrangement to afford the final product. chemrxiv.org While this specific rearrangement has been demonstrated with arylthioacetates, the underlying principles could potentially be extended to aryl sulfoxides like this compound, given the appropriate reaction conditions and catalytic system.

The driving force for these rearrangements is often the formation of a more stable product. The specific pathway ( mdpi.commdpi.com vs. nih.govresearchgate.net, for example) is dictated by the structure of the starting materials and the reaction conditions.

Radical and Single-Electron Transfer Mediated Reactivity

Single-electron transfer (SET) processes can initiate a variety of chemical transformations by generating radical intermediates. nih.govresearchgate.net In the context of organofluorine compounds, radical reactions enabled by polyfluoroaryl fragments have gained significant attention, particularly with the advent of photocatalysis. rsc.org These reactions can involve the transformation of the fluorinated ring through C-F bond activation or the use of the fluoroaryl moiety as an activating group. rsc.org

While specific studies on the radical and SET-mediated reactivity of this compound are not extensively detailed in the provided search results, the general principles of SET chemistry can be applied. An SET event could involve either the transfer of an electron to the molecule to form a radical anion or the abstraction of an electron to form a radical cation. The highly electronegative fluorine and the electron-withdrawing trifluoromethanesulfinyl group would influence the electron density of the aromatic ring, thereby affecting its susceptibility to SET processes.

For instance, photocatalysis often relies on a photosensitizer that, upon visible light irradiation, can trigger SET processes. nih.govacs.org The feasibility of such a process is dependent on the redox potentials of both the photosensitizer and the substrate. nih.gov Theoretical explorations, such as those using Marcus theory, can help to understand and predict the kinetics of these electron transfer events. nih.gov

In some cases, mechanical force can also induce SET reactions from polarized piezoelectric materials to substrates. researchgate.net This mechanochemical approach offers a solvent-free alternative for initiating radical chemistry. researchgate.net

Detailed Mechanistic Studies of Key Transformations

The elucidation of reaction mechanisms often relies on the ability to monitor the progress of a reaction in real-time. Spectroscopic techniques are invaluable tools for this purpose. dtu.dk For organofluorine compounds like this compound, ¹⁹F NMR spectroscopy is particularly powerful due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. numberanalytics.com This allows for the tracking of the disappearance of starting materials and the appearance of intermediates and products, providing crucial insights into the reaction pathway. numberanalytics.com

The combination of various spectroscopic methods provides a comprehensive picture of the reaction. For instance, UV-visible spectroscopy can be used to follow the kinetics of a reaction by monitoring changes in absorbance over time. nih.gov

Kinetic isotope effect (KIE) studies are a fundamental tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. chem-station.comprinceton.edu The KIE is the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (e.g., kH/kD). princeton.edu

A primary KIE greater than 1 (typically in the range of 2-8 for C-H/C-D bonds) is indicative of the cleavage of that bond in the rate-determining step. princeton.edu The magnitude of the KIE can provide information about the transition state geometry. princeton.edu Conversely, a KIE close to 1 suggests that the bond is not broken in the rate-determining step. princeton.edu

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information. nih.gov For example, changes in hybridization at a carbon atom from sp³ to sp² often result in a normal secondary KIE (kH/kD > 1), while the reverse change can lead to an inverse secondary KIE (kH/kD < 1). nih.gov

In the context of reactions involving this compound, KIE studies could be employed to investigate various transformations. For example, in a base-promoted elimination reaction, substituting the proton being abstracted with deuterium (B1214612) would allow for the determination of the primary KIE and provide insight into the timing of the C-H bond cleavage relative to other steps in the mechanism. researchgate.net Similarly, studying the fluorine KIE (¹⁸F/¹⁹F) could shed light on the C-F bond-breaking step. researchgate.net

Isolation and Characterization of Intermediates and Transition States (Structural Focus)

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific studies focused on the isolation and structural characterization of reaction intermediates or transition states involving this compound. While mechanistic investigations have been conducted on related classes of compounds, such as fluoroarenes and aryl sulfoxides, research detailing the precise structural parameters (e.g., bond lengths, bond angles) of transient species in reactions of this compound has not been published.

Applications of 1 Fluoro 2 Trifluoromethanesulfinylbenzene in Advanced Organic Synthesis

Role as a Building Block for the Construction of Complex Fluorinated Molecules

1-Fluoro-2-trifluoromethanesulfinylbenzene serves as a key starting material for the synthesis of a diverse array of intricate fluorinated molecules. The presence of both a fluorine atom and a trifluoromethanesulfinyl group on the benzene (B151609) ring imparts distinct reactivity, allowing for selective transformations at different positions. This dual-functionality is instrumental in the design and synthesis of novel compounds with tailored properties.

Precursor to Fluorinated Biaryls and Heterocyclic Systems

The synthesis of fluorinated biaryls, which are important structural motifs in many pharmaceuticals and functional materials, can be achieved through cross-coupling reactions. dntb.gov.uanih.govrsc.org While direct examples involving this compound are not extensively documented in readily available literature, its structure is amenable to such transformations. The fluorine atom can participate in nucleophilic aromatic substitution reactions, or the entire aryl ring can be functionalized via reactions targeting the carbon-hydrogen bonds, offering potential routes to biaryl structures.

Furthermore, this compound is a valuable precursor for the synthesis of fluorinated heterocyclic systems. nih.govnih.govle.ac.ukresearchgate.net The electron-withdrawing nature of the trifluoromethanesulfinyl group can activate the aromatic ring for nucleophilic attack, facilitating the construction of fused heterocyclic rings. For instance, reactions with binucleophiles could lead to the formation of various sulfur- and nitrogen-containing heterocyclic scaffolds, which are prevalent in biologically active molecules.

| Precursor Application | Potential Synthetic Route | Resulting Molecular Scaffold |

| Fluorinated Biaryls | Cross-coupling reactions (e.g., Suzuki, Stille) | Aryl-substituted fluorinated benzene derivatives |

| Fluorinated Heterocycles | Nucleophilic aromatic substitution followed by cyclization | Benzothiazoles, Benzoxazoles, Quinolines, etc. |

Utility in the Synthesis of Structurally Defined Chiral Scaffolds

The development of asymmetric catalytic methods has opened avenues for the synthesis of enantiomerically pure compounds, which is crucial for the development of modern pharmaceuticals. rsc.orgresearchgate.netnih.gov The incorporation of fluorine into chiral molecules can significantly influence their biological activity and metabolic stability. While specific applications of this compound in asymmetric synthesis are still emerging, its potential as a building block for chiral scaffolds is noteworthy. The fluorinated phenyl moiety can be incorporated into prochiral substrates, which can then undergo enantioselective transformations catalyzed by chiral metal complexes or organocatalysts to yield structurally defined chiral molecules.

Function as a Reagent in Catalytic or Stoichiometric Organic Transformations

Beyond its role as a structural component, this compound can also function as a reagent that facilitates specific chemical transformations.

Trifluoromethanesulfinyl Group Transfer Reagent

The trifluoromethanesulfinyl (SOCF3) group is a valuable moiety in medicinal chemistry due to its unique electronic and lipophilic properties. While there is a growing interest in reagents that can efficiently transfer this group to various substrates, the direct use of this compound for this purpose is not yet a widely established method. However, related compounds bearing trifluoromethanesulfinyl groups have been explored as sources for this functional group. rsc.org The reactivity of the carbon-sulfur bond in this compound could potentially be harnessed for the development of new trifluoromethanesulfinylation reactions.

Activation of Substrates for Subsequent Reactions

The fluorine atom in this compound can act as a leaving group in nucleophilic aromatic substitution (SNA r) reactions. nih.govgoogle.comrsc.orgresearchgate.netnih.gov The presence of the strongly electron-withdrawing trifluoromethanesulfinyl group at the ortho position significantly activates the C-F bond towards nucleophilic attack. This activation allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, onto the aromatic ring. This strategy is highly valuable for the synthesis of highly functionalized aromatic compounds that would be difficult to prepare using other methods.

| Reaction Type | Role of this compound | Outcome |

| Nucleophilic Aromatic Substitution | Electrophilic aromatic substrate | Introduction of various nucleophiles at the 1-position |

Strategic Incorporation into the Design of Novel Bioactive Compounds and Specialty Materials (Structural Implications)

The incorporation of the 1-fluoro-2-(trifluoromethanesulfinyl)phenyl moiety into organic molecules can have profound effects on their physical, chemical, and biological properties. nih.govmdpi.comnih.govresearchgate.net

In the realm of medicinal chemistry, the introduction of fluorine and trifluoromethyl-containing groups is a well-established strategy for optimizing drug candidates. nih.govscilit.com These groups can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties such as lipophilicity and membrane permeability. The unique combination of a fluorine atom and a trifluoromethanesulfinyl group in this building block offers a distinct electronic and steric profile that can be exploited in the rational design of new therapeutic agents.

In the field of materials science, the incorporation of highly fluorinated groups is known to impart unique properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. researchgate.netresearchgate.netmdpi.compageplace.de The 1-fluoro-2-(trifluoromethanesulfinyl)phenyl unit can be incorporated into polymers or liquid crystals to tailor their properties for specific applications, such as in advanced coatings, electronic devices, and optical materials.

| Field of Application | Structural Implication of 1-Fluoro-2-(trifluoromethanesulfinyl)phenyl Moiety | Potential Benefits |

| Medicinal Chemistry | Enhanced metabolic stability, modulated lipophilicity, improved binding affinity | Development of more effective and safer drugs |

| Materials Science | Increased thermal and chemical stability, unique optical and electronic properties | Creation of high-performance polymers, liquid crystals, and functional materials |

Spectroscopic and Computational Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H, ¹³C, or ¹⁹F NMR data, including chemical shifts and coupling constants, for 1-Fluoro-2-trifluoromethanesulfinylbenzene could be located.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for Connectivity and Fluorine Environment

Specific chemical shifts and coupling constants are not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Probing Connectivities

There are no published 2D NMR studies (COSY, HSQC, HMBC) for this compound.

Nuclear Overhauser Effect (NOE) Studies for Stereochemical Determination

No NOE studies for the stereochemical determination of this compound have been reported.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The specific IR absorption frequencies for the key functional groups in this compound are not documented.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

There is no available mass spectrometry data, including molecular formula confirmation and fragmentation patterns, for this compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

No X-ray crystallographic data has been published, and therefore, the definitive solid-state structure of this compound has not been determined.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Analysis

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands arising from π → π* transitions associated with the aromatic benzene (B151609) ring. The substitution pattern on the ring, featuring an electron-withdrawing fluorine atom and a complex trifluoromethanesulfinyl (-SOCF₃) group, would influence the energy of these transitions. These substituents can modify the electron density of the aromatic system, causing shifts in the absorption maxima (λ_max) to longer (bathochromic) or shorter (hypsochromic) wavelengths compared to unsubstituted benzene.

Table 1: Hypothetical UV-Vis Spectroscopic Data

| Parameter | Value | Solvent |

|---|---|---|

| λ_max 1 | Data not available | Not applicable |

| Molar Absorptivity (ε) 1 | Data not available | Not applicable |

| λ_max 2 | Data not available | Not applicable |

| Molar Absorptivity (ε) 2 | Data not available | Not applicable |

Advanced Computational Chemistry and Theoretical Investigations

In the absence of extensive experimental data, advanced computational chemistry serves as an indispensable tool for predicting the structural, electronic, and reactive properties of this compound. Using principles of quantum mechanics, these theoretical investigations can provide deep insights into molecular behavior.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to model the electronic structure of a molecule. For this compound, these calculations can determine the energies and shapes of molecular orbitals (e.g., HOMO and LUMO), the electron density distribution, and the molecular electrostatic potential (MEP).

From these fundamental properties, various reactivity descriptors can be calculated. These descriptors help predict how the molecule will interact with other chemical species. Key descriptors include chemical hardness, electronegativity, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. While studies on similar fluorinated aromatic compounds and sulfoxides exist, specific quantum chemical calculations detailing these descriptors for this compound are not documented in current literature. prensipjournals.com

Table 2: Calculated Reactivity Descriptors

| Descriptor | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data not available | Not applicable |

| LUMO Energy | Data not available | Not applicable |

| Chemical Hardness (η) | Data not available | Not applicable |

| Electronegativity (χ) | Data not available | Not applicable |

The trifluoromethanesulfinyl group is not planar, and its rotation relative to the benzene ring gives rise to different possible three-dimensional arrangements, or conformations. Conformational analysis is a computational method used to identify the most stable conformers of a molecule and to determine the energy barriers between them.

By systematically rotating the C-S bond and calculating the potential energy at each step, an energy landscape can be generated for this compound. This analysis would reveal the lowest-energy (most populated) conformation and the transition states connecting different conformers. The conformational preferences are governed by a balance of steric hindrance and subtle electronic interactions, such as hyperconjugation, between the substituents and the aromatic ring. nih.govnih.gov Such studies are crucial as the specific conformation can significantly impact the molecule's physical properties and reactivity. Detailed conformational analyses for this specific molecule have not been reported.

A significant application of computational chemistry is the prediction of spectroscopic data. Quantum chemical software can calculate parameters that can be directly compared with experimental spectra. For instance, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.

Similarly, calculations can predict other spectroscopic properties, such as NMR chemical shifts. By simulating these spectra, computational models can aid in the interpretation of experimental results and confirm structural assignments. The accuracy of these predictions depends heavily on the chosen computational method and basis set. A strong correlation between predicted and experimental data would validate the computational model, allowing it to be used for further predictions. For this compound, this correlative analysis is precluded by the lack of available experimental spectra.

Computational chemistry can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction.

This type of analysis provides mechanistic insights that are often impossible to obtain through experiments alone. For example, it could be used to study the oxidation of the sulfinyl group or substitution reactions on the aromatic ring. The calculated activation energies can be used to predict reaction rates and understand the factors that control reactivity. To date, no specific reaction pathway analyses for this compound have been published.

Future Directions and Perspectives in the Research of 1 Fluoro 2 Trifluoromethanesulfinylbenzene

Development of Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of complex fluorinated molecules often relies on multi-step processes that can be inefficient and generate significant waste. A primary future objective in the study of 1-Fluoro-2-trifluoromethanesulfinylbenzene will be the development of sustainable and atom-economical synthetic routes. Current methods for the synthesis of related aryl trifluoromethyl sulfoxides often involve the oxidation of corresponding sulfides or the use of trifluoromethylthiolating reagents followed by oxidation. These methods can suffer from the use of harsh oxidants or the generation of stoichiometric byproducts.

Future research should target direct and catalytic methods for the introduction of the trifluoromethanesulfinyl group onto a fluorinated benzene (B151609) ring. This could involve the development of novel reagents that can directly transfer the -S(O)CF3 moiety. Furthermore, leveraging C-H activation strategies on 1-fluorobenzene could provide a highly efficient and atom-economical route, eliminating the need for pre-functionalized starting materials. The exploration of photochemical or electrochemical methods could also offer greener alternatives to traditional synthetic protocols.

Discovery of Unprecedented Reactivity Modes and Selective Transformations

The interplay of the fluorine atom and the trifluoromethanesulfinyl group on the aromatic ring of this compound is expected to give rise to unique reactivity patterns. The strong electron-withdrawing nature of both substituents will significantly influence the electronic properties of the benzene ring, making it susceptible to specific types of transformations.

Future investigations should focus on exploring the selective functionalization of the aromatic ring at the remaining positions. The directing effects of the fluorine and trifluoromethanesulfinyl groups in electrophilic and nucleophilic aromatic substitution reactions will be of fundamental interest. Moreover, the potential for the trifluoromethanesulfinyl group to act as a leaving group or to undergo further transformations at the sulfur center opens up possibilities for novel synthetic applications. Research into the selective reduction of the sulfoxide (B87167) to the corresponding sulfide (B99878) or its oxidation to the sulfone would provide access to a wider range of derivatives with distinct properties. The unique electronic environment of the molecule could also enable unprecedented transition-metal-catalyzed cross-coupling reactions.

Integration into Multicomponent and Cascade Reaction Sequences

Multicomponent and cascade reactions represent highly efficient strategies for the rapid construction of complex molecular architectures from simple starting materials. A significant future direction for the research of this compound will be its integration into such elegant synthetic sequences.

The unique reactivity of this compound could be harnessed to design novel multicomponent reactions where it acts as a key building block. For instance, its electron-deficient aromatic ring could participate in cycloaddition reactions or serve as an electrophilic component in reactions with various nucleophiles. Furthermore, the development of cascade reactions initiated by a transformation on either the aromatic ring or the trifluoromethanesulfinyl group could lead to the efficient synthesis of complex heterocyclic or polycyclic structures. The fluorine atom could also play a crucial role in directing the stereochemical outcome of these transformations.

Exploration in Advanced Functional Materials Design (Structural Chemistry)

The incorporation of fluorine into organic molecules can profoundly impact their physical and chemical properties, making them attractive candidates for advanced functional materials. The combination of a fluorine atom and a trifluoromethanesulfinyl group in this compound is expected to result in a molecule with a unique set of properties, including high thermal stability, specific electronic characteristics, and potentially interesting intermolecular interactions.

Future research in this area should focus on the synthesis of oligomers and polymers incorporating the this compound motif. These materials could exhibit interesting properties for applications in electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The strong dipole moment and potential for specific intermolecular interactions, such as halogen bonding and sulfur-fluorine contacts, could also be exploited in the design of liquid crystals or other self-assembling systems. The structural chemistry of these materials will be a key area of investigation to understand the relationship between their molecular structure and macroscopic properties.

Broader Impact on Fluorine Chemistry and Organic Synthesis

The study of this compound is poised to have a significant impact on the broader fields of fluorine chemistry and organic synthesis. The development of new synthetic methods for its preparation and the discovery of its unique reactivity will expand the toolbox of synthetic chemists.

Q & A

Q. What are the standard synthetic routes for preparing 1-fluoro-2-trifluoromethanesulfinylbenzene, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, fluorination of a pre-functionalized benzene ring using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce the fluorine atom. The trifluoromethanesulfinyl group may be introduced via oxidation of a thioether intermediate or direct sulfinylation. Key parameters include:

- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to minimize side reactions.

- Inert atmosphere : Use of nitrogen/argon to prevent moisture-sensitive intermediates (e.g., sulfinyl chlorides) from degrading .

- Purification : Chromatography or recrystallization to isolate the product from isomers or unreacted starting materials.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- <sup>19</sup>F NMR : Critical for confirming fluorine environments. The trifluoromethanesulfinyl group shows distinct splitting patterns due to coupling with adjacent substituents.

- IR Spectroscopy : Sulfinyl (S=O) stretches appear near 1050–1150 cm⁻¹, while C-F stretches are observed at 1100–1250 cm⁻¹.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. For example, loss of SO or CF3 groups confirms structural motifs .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : The electron-withdrawing nature of the trifluoromethanesulfinyl group directs electrophiles to meta positions relative to itself, while the fluorine atom (moderately deactivating) can further modulate reactivity. Computational tools (DFT calculations) predict charge distribution and reactive sites. Experimental validation involves competitive reactions with nitration or halogenation agents, followed by regiochemical analysis via NMR/X-ray crystallography .

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Cross-verification : Compare multiple computational methods (e.g., DFT vs. MP2) to assess consistency.

- Solvent effects : Simulate solvent interactions (e.g., using COSMO-RS) to account for discrepancies in solution-phase reactivity.

- Isotopic labeling : Use <sup>18</sup>O-labeled sulfinyl groups to track reaction pathways and validate mechanisms .

Q. What strategies mitigate decomposition risks during high-temperature reactions involving this compound?

- Methodological Answer :

- Stabilizing additives : Use radical inhibitors (e.g., BHT) to prevent thermal degradation.

- Stepwise heating : Monitor stability via TGA/DSC to identify safe temperature thresholds.

- In situ characterization : Real-time FTIR or Raman spectroscopy detects decomposition intermediates (e.g., SO2 release) .

Data Analysis & Safety

Q. How should researchers handle conflicting spectroscopic data (e.g., <sup>19</sup>F NMR vs. X-ray) for structural confirmation?

- Methodological Answer :

- Crystallographic validation : X-ray diffraction resolves ambiguities in substituent positioning.

- Dynamic NMR : Probe temperature-dependent splitting to assess rotational barriers (e.g., sulfinyl group conformation) .

- Comparative literature : Cross-reference with structurally analogous compounds (e.g., 1-fluoro-4-trifluoromethanesulfinylbenzene) .

Q. What safety protocols are essential when handling this compound in proteomics studies?

- Methodological Answer :

- Ventilation : Use fume hoods for all procedures to avoid inhalation of volatile byproducts.

- PPE : Nitrile gloves and goggles; avoid latex due to permeability to fluorinated compounds.

- Waste disposal : Segregate fluorinated waste for specialized incineration to prevent environmental release of HF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.